molecular formula C11H6BrClN2 B1380712 8-Bromo-4-chloro-5-methylquinoline-3-carbonitrile CAS No. 1558435-36-1

8-Bromo-4-chloro-5-methylquinoline-3-carbonitrile

Cat. No. B1380712
M. Wt: 281.53 g/mol
InChI Key: IYAJEWVJBYMXQP-UHFFFAOYSA-N
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Description

8-Bromo-4-chloro-5-methylquinoline-3-carbonitrile is a chemical compound with the CAS Number: 1558435-36-1 . It has a molecular weight of 281.54 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H6BrClN2/c1-6-2-3-8(12)11-9(6)10(13)7(4-14)5-15-11/h2-3,5H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder and it’s stored at temperatures below -10 degrees .

Scientific Research Applications

Chemical Synthesis and Modification

8-Bromo-4-chloro-5-methylquinoline-3-carbonitrile is related to various chemical compounds that have been studied for their synthesis and chemical reactions. For example, chlorination and iodination of 8-methylquinoline, closely related to the compound , have been achieved using chlorine or iodine in concentrated sulfuric acid, demonstrating the compound's reactivity and potential for modifications (Tochilkin et al., 1983).

Role in Inhibition of Kinases

Compounds similar to 8-Bromo-4-chloro-5-methylquinoline-3-carbonitrile have been studied for their role in inhibiting Tpl2 kinase and tumor necrosis factor alpha (TNF-alpha) production, demonstrating potential applications in the treatment of inflammatory diseases like rheumatoid arthritis (Green et al., 2007).

Exploration of Optoelectronic Properties

Studies on derivatives of hydroquinoline, a structure similar to 8-Bromo-4-chloro-5-methylquinoline-3-carbonitrile, have explored their optoelectronic, nonlinear, and charge transport properties. These findings suggest potential applications in materials science and electronic device development (Irfan et al., 2020).

Synthesis of Novel Derivatives

The synthesis of novel derivatives of quinoline compounds has been a focus of research, showing the versatility and chemical reactivity of these compounds for creating new structures with potential applications in various fields (El-Agrody et al., 2011).

Biological Activity and Screening

Research has also been conducted on similar quinoline derivatives for their antimicrobial and antitumor activities, providing insight into the potential biomedical applications of 8-Bromo-4-chloro-5-methylquinoline-3-carbonitrile and related compounds (Goswami et al., 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

8-bromo-4-chloro-5-methylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClN2/c1-6-2-3-8(12)11-9(6)10(13)7(4-14)5-15-11/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAJEWVJBYMXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)N=CC(=C2Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-4-chloro-5-methylquinoline-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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